Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate
Description
Properties
IUPAC Name |
methyl 2-[(3-chlorophenyl)carbamoylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-16-9(14)6-12-10(15)13-8-4-2-3-7(11)5-8/h2-5H,6H2,1H3,(H2,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFFLCNYDUZYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)NC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Carbamoyl Chloride and Amino Acid Ester Intermediates
One of the principal methods involves the reaction of amino acid esters with carbamoyl chlorides, catalyzed by zinc chloride or similar Lewis acids. This method facilitates carbamate bond formation under relatively mild conditions.
- Zinc chloride catalyzes the reaction by coordinating with carbamoyl chloride, increasing electrophilicity.
- The amino group of methyl 2-amino-2-(3-chlorophenyl)acetate attacks the carbamoyl chloride, forming an intermediate isocyanate species.
- Subsequent nucleophilic addition of the amino group leads to carbamate formation with release of HCl, which is neutralized or removed (Scheme summarized in).
Reaction Conditions and Yields:
| Parameter | Details |
|---|---|
| Catalyst | Zinc chloride (ZnCl2) |
| Solvent | Anhydrous toluene or similar aprotic solvents |
| Temperature | Reflux or elevated temperatures (e.g., 110 °C for rivastigmine analogs) |
| Reaction Time | Several hours to overnight (e.g., 13 h in some protocols) |
| Yield | 49–87% for carbamate syntheses; specific yields ~73–80% for related substrates |
| Purification | Column chromatography over silica gel |
This approach has been successfully applied to aromatic substrates including 3-chlorophenyl derivatives, demonstrating good functional group tolerance.
Esterification of Amino Acid Precursors Using Thionyl Chloride in Methanol
An alternative preparation involves direct esterification of amino-(3-chlorophenyl)acetic acid with methanol using thionyl chloride as a dehydrating agent.
- Amino-(3-chlorophenyl)acetic acid is suspended in methanol under an inert atmosphere (argon) at low temperature (0–5 °C).
- Thionyl chloride is added dropwise over 30 minutes, and the mixture is stirred further at low temperature and then at room temperature for extended periods (up to 18.5 hours).
- The reaction mixture is concentrated under reduced pressure, and the residue triturated with diethyl ether to isolate the methyl ester product, often as a mixture with unreacted acid.
Reaction Conditions and Yields:
| Parameter | Details |
|---|---|
| Reagents | Amino-(3-chlorophenyl)acetic acid, methanol, thionyl chloride |
| Temperature | 0–5 °C initially, then room temperature |
| Reaction Time | ~18 hours |
| Yield | Not explicitly quantified; product often isolated as a mixture requiring further purification |
| Notes | Reaction sensitive to moisture; inert atmosphere recommended |
This method is a classical esterification approach suitable for preparing the methyl ester intermediate, which can then be further functionalized to the carbamate.
Resolution and Purification via Crystallization Techniques
In some synthetic routes, especially when chiral purity is desired, resolution of racemic mixtures of methylamino(2-chlorophenyl)acetate is performed using tartaric acid derivatives.
- The reaction mass is adjusted to pH ~7 with aqueous ammonia and stirred.
- Methyl chloride is removed by vacuum distillation.
- Crystallization is induced by controlled temperature changes (e.g., heating to 50–55 °C, then cooling to 10–15 °C).
- Solid tartrate salts are isolated and dried to yield enantiomerically enriched products with high HPLC purity (~98%) and yields around 68–74%.
This method is crucial for obtaining optically pure intermediates for subsequent carbamate formation, impacting the final product's stereochemistry and biological activity.
Nucleophilic Addition and Reductive Alkylation Routes
Other synthetic strategies involve nucleophilic addition of amines to epoxides or reductive alkylation of aminoalcohols with aldehydes, followed by carbamate formation.
- For example, 3-chlorostyrene oxide can be reacted with alkyl amines to form amino alcohol intermediates.
- Reductive alkylation of 2-amino-1-(3-chlorophenyl)ethanol with aldehydes and sodium borohydride reduction leads to substituted amino alcohols.
- These intermediates can be converted to carbamates via reaction with carbamoyl chlorides or methyl chloroacetate under basic conditions.
Though these methods are less direct, they offer routes to diversify the substitution pattern on the phenyl ring or amino group.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Carbamoyl chloride + amino ester + ZnCl2 catalyst | Carbamoyl chloride, ZnCl2, toluene, reflux | 49–87 | Efficient carbamate formation; scalable |
| Esterification with thionyl chloride in MeOH | Amino acid, MeOH, SOCl2, 0–25 °C, 18 h | Moderate (mixture) | Classical ester formation; requires purification |
| Resolution with tartaric acid salts | Aqueous ammonia, temperature control | 68–74 | For chiral purity; crystallization-based |
| Nucleophilic addition/reductive alkylation | Epoxides or aldehydes, amines, NaBH4 | Variable | Allows structural diversification |
Research Findings and Practical Considerations
- Zinc chloride-catalyzed carbamate synthesis is favored for its mild conditions and relatively high yields, with potential for gram-scale synthesis of drug-like molecules.
- Esterification using thionyl chloride is a reliable method to prepare methyl esters but often requires careful control of moisture and reaction time to avoid side products.
- Resolution techniques using tartaric acid salts enable high enantiomeric purity, essential for pharmaceutical applications.
- Alternative nucleophilic addition and reductive alkylation methods provide synthetic flexibility but may suffer from lower yields and require additional purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate serves as both a precursor and an active ingredient in the synthesis of various pharmaceutical compounds. The presence of the chlorinated phenyl ring enhances its biological activity and selectivity, making it suitable for targeting specific biological pathways.
Drug Development
- Antimicrobial Agents : Preliminary studies indicate that this compound exhibits notable antimicrobial properties, with effective inhibition against various bacterial strains. This suggests its potential as an alternative to conventional antibiotics.
- Cholinesterase Inhibitors : The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. Its structural features may contribute to its effectiveness as a cholinesterase inhibitor .
Biochemical Research
In biochemical research, this compound is utilized to explore enzyme interactions and metabolic pathways. Its ability to bind to various biological targets makes it a valuable tool for understanding complex biochemical processes.
Interaction Studies
- Research has focused on the compound's binding affinity to enzymes and receptors involved in inflammatory pathways, indicating potential therapeutic mechanisms.
- The compound's structural modifications can lead to derivatives with improved efficacy or reduced toxicity, making it a subject of interest in structure-activity relationship studies.
Synthetic Chemistry
This compound is also significant in synthetic chemistry as a building block for creating more complex molecules.
Synthesis Techniques
- The synthesis typically involves the reaction of 3-chloroaniline with methyl chloroformate in the presence of bases like triethylamine, followed by treatment with glycine methyl ester hydrochloride.
- This multi-step synthesis allows for the introduction of various substituents, enhancing the compound's versatility for further modifications.
Case Studies and Research Findings
Several studies have documented the biological activity and applications of this compound:
Antimicrobial Activity
A study reported that this compound exhibited significant antimicrobial properties against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than standard antibiotics.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Candida albicans | 0.25 | 0.5 |
These findings suggest that this compound could serve as a promising candidate for developing new antimicrobial agents.
Cholinesterase Inhibition
Research into cholinesterase inhibition has shown that derivatives of this compound can effectively inhibit AChE, which is critical for developing treatments for Alzheimer's disease . The structure-activity relationship studies indicate that specific modifications can enhance inhibitory potency.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural analogs of Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate vary in substituent positions, halogenation patterns, and ester groups. Below is a detailed analysis of its closest analogs, supported by experimental and computational data.
Substituent Position and Halogenation Effects
Ethyl 2-((3-Chlorophenyl)amino)acetate (CAS 2573-31-1)
- Structural Difference : Ethyl ester group instead of methyl.
- Impact : The ethyl group increases molecular weight (MW: 229.67 g/mol vs. 215.65 g/mol for the methyl analog) and lipophilicity (predicted log P: ~1.8 vs. ~1.5). Ethyl esters generally exhibit slower hydrolysis rates, enhancing metabolic stability .
- Similarity Score : 0.98 (indicating near-identical core structure) .
Methyl 2-((4-Chlorophenyl)amino)acetate (CAS 131770-31-5)
- Structural Difference : 4-chlorophenyl instead of 3-chlorophenyl.
- However, electronic effects (e.g., resonance withdrawal) may alter reactivity.
- Lipophilicity : log k = 2.1 (vs. 1.9 for the 3-chloro analog), suggesting slightly higher membrane permeability .
Methyl 2-((3,4-Dichlorophenyl)(methyl)amino)acetate (CAS 1218336-17-4)
- Structural Difference: 3,4-dichlorophenyl group and methylated amino.
- Impact: Dichlorination enhances lipophilicity (log k = 2.5) but increases molecular weight (MW: 278.14 g/mol).
Functional Group Modifications
Methyl (3-Hydroxyphenyl)-carbamate (CAS 13683-89-1)
- Structural Difference : Hydroxyphenyl replaces chlorophenyl; lacks urea linkage.
- Impact: The hydroxyl group introduces polarity (log k = 1.2), reducing membrane permeability but improving aqueous solubility. This analog is less stable under acidic conditions due to phenol reactivity .
Methyl 2-Amino-2-(3-Fluorophenyl)acetate Hydrochloride
- Structural Difference: Fluorine replaces chlorine; protonated amino group.
- The hydrochloride salt improves crystallinity and solubility in polar solvents .
Table 1: Comparative Properties of this compound and Analogs
| Compound (CAS) | Molecular Formula | MW (g/mol) | log k (HPLC) | Key Structural Features |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₀ClN₂O₃ | 215.65 | 1.9 | 3-Chlorophenyl, methyl ester |
| Ethyl 2-((3-ClPh)amino)acetate (2573-31-1) | C₁₀H₁₁ClN₂O₂ | 229.67 | 2.0 | Ethyl ester, 3-ClPh |
| Methyl 2-((4-ClPh)amino)acetate (131770-31-5) | C₉H₉ClN₂O₂ | 215.65 | 2.1 | 4-Chlorophenyl |
| Methyl 2-((3,4-Cl₂Ph)(Me)amino)acetate (1218336-17-4) | C₁₁H₁₂Cl₂N₂O₂ | 278.14 | 2.5 | 3,4-Dichloro, methylated amino |
| Methyl (3-HOPh)-carbamate (13683-89-1) | C₈H₉NO₃ | 167.16 | 1.2 | 3-Hydroxyphenyl |
Biological Activity
Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate, with the molecular formula C10H11ClN2O3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a chlorophenyl group and a carbamoyl group attached to an amino acetate moiety. The presence of the chlorine atom at the 3-position of the phenyl ring is believed to enhance its biological activity and selectivity.
This compound exhibits its biological effects primarily through enzyme inhibition. It has been studied for its potential as an anticholinesterase agent , which means it can inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
Anticholinesterase Activity
The compound has shown promising results in inhibiting AChE and BChE. The following table summarizes its inhibitory potency compared to established drugs:
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| This compound | 46.35 | AChE |
| Rivastigmine | 501 | AChE |
| Galantamine | 4 | AChE |
| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | 46.35 | AChE |
These results indicate that this compound possesses moderate inhibitory effects against AChE, comparable to some known inhibitors but less potent than rivastigmine and galantamine .
Anticancer Properties
In addition to its cholinesterase inhibition, this compound has been investigated for its anticancer properties . Studies have demonstrated that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives of carbamate compounds were tested against lung carcinoma (A549) and breast cancer (MCF7), showing significant cytotoxicity at concentrations as low as 50 μM .
Case Studies and Research Findings
- In Vitro Studies : Research indicated that this compound exhibited selective inhibition towards AChE over BChE, suggesting potential for targeting specific cholinergic pathways in therapeutic contexts .
- Structural Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that modifications in the chlorophenyl group could enhance biological activity. The introduction of electron-withdrawing groups was particularly noted to increase potency against cholinesterases.
- Cytotoxicity Assessments : Cytotoxicity tests on human cell lines demonstrated that while the compound showed some degree of toxicity, it remained within acceptable limits compared to other tested agents, indicating a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Start with the condensation of 3-chlorophenyl isocyanate with methyl glycinate. Use anhydrous dichloromethane (DCM) as the solvent and a catalytic amount of triethylamine (TEA) to facilitate the reaction at 0–5°C for 4–6 hours .
- Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purify the crude product using reverse-phase HPLC (gradient: 30% → 100% methanol/water) to achieve >95% purity .
- Optimization : Increase yields (e.g., from 47% to 67%) by controlling stoichiometry (1.2 equivalents of acylating agent) and ensuring anhydrous conditions .
Q. How can the structure of this compound be confirmed experimentally?
- Methodology :
- NMR Analysis : Use NMR (DMSO-d6, 400 MHz) to identify key peaks: δ 8.2–8.5 ppm (amide NH), δ 3.6 ppm (ester OCH3), and δ 7.2–7.8 ppm (aromatic protons from 3-chlorophenyl) .
- IR Spectroscopy : Confirm functional groups via C=O stretches (~1700 cm) and N-H stretches (~3300 cm) .
- Single-Crystal X-ray Diffraction : For unambiguous confirmation, grow crystals in methanol/water and analyze (e.g., R factor = 0.036, wR factor = 0.088) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
